molecular formula C38H36N6O2 B11555197 N'~1~-{(E,2E)-2-methyl-3-[4-((E)-2-methyl-3-{(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}-1-propenyl)phenyl]-2-propenylidene}-2-(2-naphthylamino)acetohydrazide

N'~1~-{(E,2E)-2-methyl-3-[4-((E)-2-methyl-3-{(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}-1-propenyl)phenyl]-2-propenylidene}-2-(2-naphthylamino)acetohydrazide

Cat. No.: B11555197
M. Wt: 608.7 g/mol
InChI Key: WVJVLISWSYZUSQ-CVYDWPLASA-N
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Description

“N’~1~-{(E,2E)-2-methyl-3-[4-((E)-2-methyl-3-{(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}-1-propenyl)phenyl]-2-propenylidene}-2-(2-naphthylamino)acetohydrazide” is a complex organic compound characterized by multiple functional groups, including hydrazones, naphthylamines, and propenylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. A common approach might include:

    Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.

    Introduction of the naphthylamine group: This could be achieved through a nucleophilic substitution reaction, where a naphthylamine derivative reacts with an appropriate electrophile.

    Formation of the propenylidene group: This step might involve a Wittig reaction or a similar olefination process to introduce the double bond.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone and propenylidene groups.

    Reduction: Reduction reactions could target the double bonds and hydrazone linkages.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound could be used as a building block for the synthesis of new polymers or other advanced materials.

    Catalysis: It might serve as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Drug development: The compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Biochemical research: It might be used as a probe or tool in biochemical studies to investigate specific pathways or molecular targets.

Industry

    Dyes and pigments: The compound’s structural features might make it suitable for use in the production of dyes or pigments.

    Sensors: It could be used in the development of chemical sensors or other analytical devices.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it functions as a receptor agonist or antagonist, it might interact with specific receptors on cell surfaces to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds with similar hydrazone linkages.

    Naphthylamines: Compounds containing naphthylamine groups.

    Propenylidenes: Compounds with similar propenylidene structures.

Uniqueness

The uniqueness of “N’~1~-{(E,2E)-2-methyl-3-[4-((E)-2-methyl-3-{(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}-1-propenyl)phenyl]-2-propenylidene}-2-(2-naphthylamino)acetohydrazide” lies in its combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C38H36N6O2

Molecular Weight

608.7 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-[4-[(E,3E)-2-methyl-3-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]prop-1-enyl]phenyl]prop-2-enylidene]amino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C38H36N6O2/c1-27(23-41-43-37(45)25-39-35-17-15-31-7-3-5-9-33(31)21-35)19-29-11-13-30(14-12-29)20-28(2)24-42-44-38(46)26-40-36-18-16-32-8-4-6-10-34(32)22-36/h3-24,39-40H,25-26H2,1-2H3,(H,43,45)(H,44,46)/b27-19+,28-20+,41-23+,42-24+

InChI Key

WVJVLISWSYZUSQ-CVYDWPLASA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)\C)/C=N/NC(=O)CNC4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=CC1=CC=C(C=C1)C=C(C)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)C=NNC(=O)CNC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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